

# An In-depth Technical Guide to Irbesartan-<sup>13</sup>C,<sup>d</sup>4 and its Deuterated Analogues

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## Compound of Interest

Compound Name: Irbesartan-<sup>13</sup>C,<sup>d</sup>4

Cat. No.: B15558828

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This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of isotopically labeled Irbesartan, with a primary focus on the commonly utilized deuterated analogue, Irbesartan-d<sub>4</sub>. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis who require detailed technical information on this compound.

## Introduction

Irbesartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, selective for the AT<sub>1</sub> subtype. It is widely used in the treatment of hypertension. Stable isotope-labeled versions of Irbesartan, such as Irbesartan-d<sub>4</sub>, are crucial tools in pharmacokinetic and metabolic studies, serving as ideal internal standards for quantitative analysis by mass spectrometry. While the specific combination of Carbon-13 and deuterium labeling (**Irbesartan-<sup>13</sup>C,<sup>d</sup>4**) is less common, this guide will address the properties of the widely used Irbesartan-d<sub>4</sub> and note information on the combined isotopic variant where available.

## Chemical Structure and Properties

The chemical structure of Irbesartan consists of a biphenyl-tetrazole moiety linked to a spiro-imidazole derivative. In Irbesartan-d<sub>4</sub>, four hydrogen atoms on the biphenyl ring are replaced with deuterium.

## Chemical Structure

Below is a 2D representation of the chemical structure of Irbesartan-d4.

**Figure 1:** Chemical structure of Irbesartan-d4.

## Physicochemical Properties

A summary of the key physicochemical properties of Irbesartan and its deuterated analogues is presented in the table below.

Property	Irbesartan	Irbesartan-d4	Irbesartan-13C,d4
Molecular Formula	C25H28N6O[1][2]	C25H24D4N6O[1][3]	C24(13)CH24D4N6O[4]
Molecular Weight	428.53 g/mol [1][2]	432.55 g/mol [3][5][6]	433.55 g/mol [4]
CAS Number	138402-11-6[1][2]	1216883-23-6[1][3][5]	138402-11-6 (unlabelled)[4]
Appearance	White to off-white crystalline powder	White to Off-White Solid[7]	-
Melting Point	180-184 °C	-	-
Solubility	Soluble in Methanol[8]	Soluble in Methanol (heated)[1], DMF (15.00 mg/mL), and DMSO (10.00 mg/mL) [9][10]. Slightly soluble in Ethanol[9][10].	-
Storage	-	Recommended storage at 2 - 8 °C[11]	-

## Spectroscopic Data

Detailed spectroscopic data is essential for the structural confirmation and quality control of Irbesartan-d4.

## Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and fragmentation pattern of Irbesartan-d4. Electrospray ionization (ESI) in positive mode is a common method for its analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

- $^1\text{H}$  NMR: Confirms the number and environment of protons. In Irbesartan-d4, the absence of signals in a specific aromatic region compared to the unlabeled Irbesartan confirms the location of deuterium atoms.
- $^{13}\text{C}$  NMR: Identifies the number and environment of carbon atoms. Carbons bonded to deuterium will show attenuated signals or appear as multiplets.
- $^2\text{H}$  NMR: Directly observes the deuterium signals, confirming their presence and chemical environment.

## Experimental Protocols

### Synthesis of Irbesartan

The synthesis of Irbesartan typically involves several key steps, which can be adapted for the preparation of its deuterated analogues by using deuterated starting materials. A general synthetic pathway is the reaction of 2-butyl-4-spirocyclopentane-2-imidazolin-5-one with a substituted biphenyl derivative. The tetrazole ring is often formed in the final steps of the synthesis from a nitrile precursor using an azide salt.

A common method involves the condensation of 4'-bromomethyl-biphenyl-2-carbonitrile with 2-butyl-1,3-diaza-spiro[4.4]non-1-en-4-one, followed by the formation of the tetrazole ring from the nitrile group using tributyltin azide.<sup>[12]</sup> An improved and more efficient process involves the Suzuki coupling of a protected 2-(5-tetrazoyl)phenylboronic acid with a 3-haloaryl-1,3-diazaspiro[4.4]non-1-ene-4-one.<sup>[13]</sup>

### Quantification of Irbesartan in Human Plasma using LC-MS/MS with Irbesartan-d4 as an Internal Standard

This protocol outlines a typical bioanalytical method for the quantification of Irbesartan in human plasma.

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the determination of Irbesartan in human plasma for pharmacokinetic studies.

Materials and Reagents:

- Irbesartan reference standard
- Irbesartan-d4 (Internal Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic Acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Ultrapure water

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple Quadrupole Mass Spectrometer

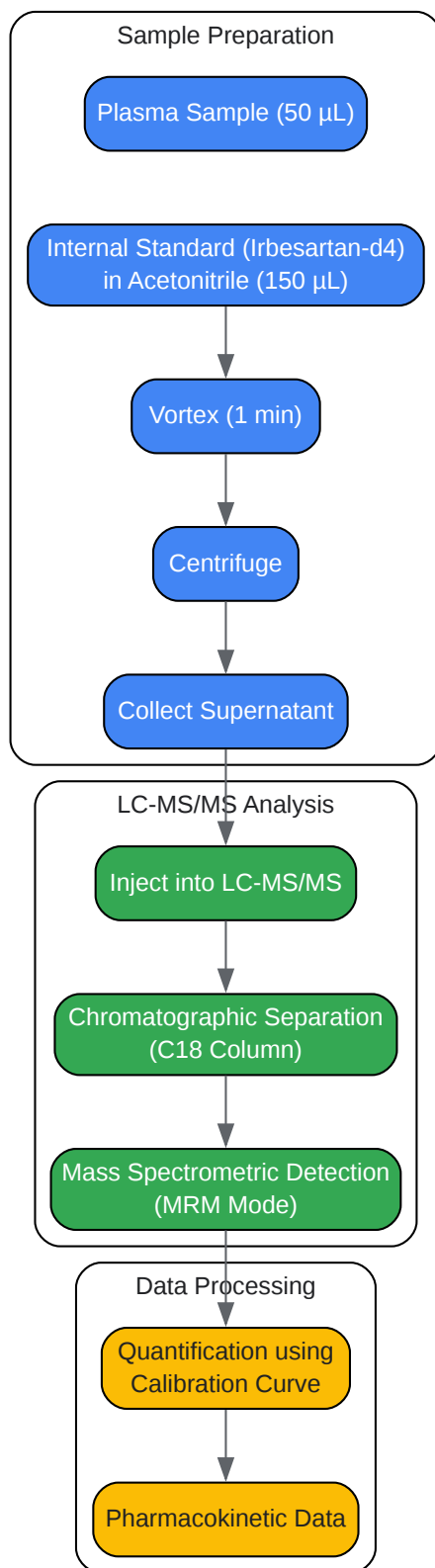
Procedure:

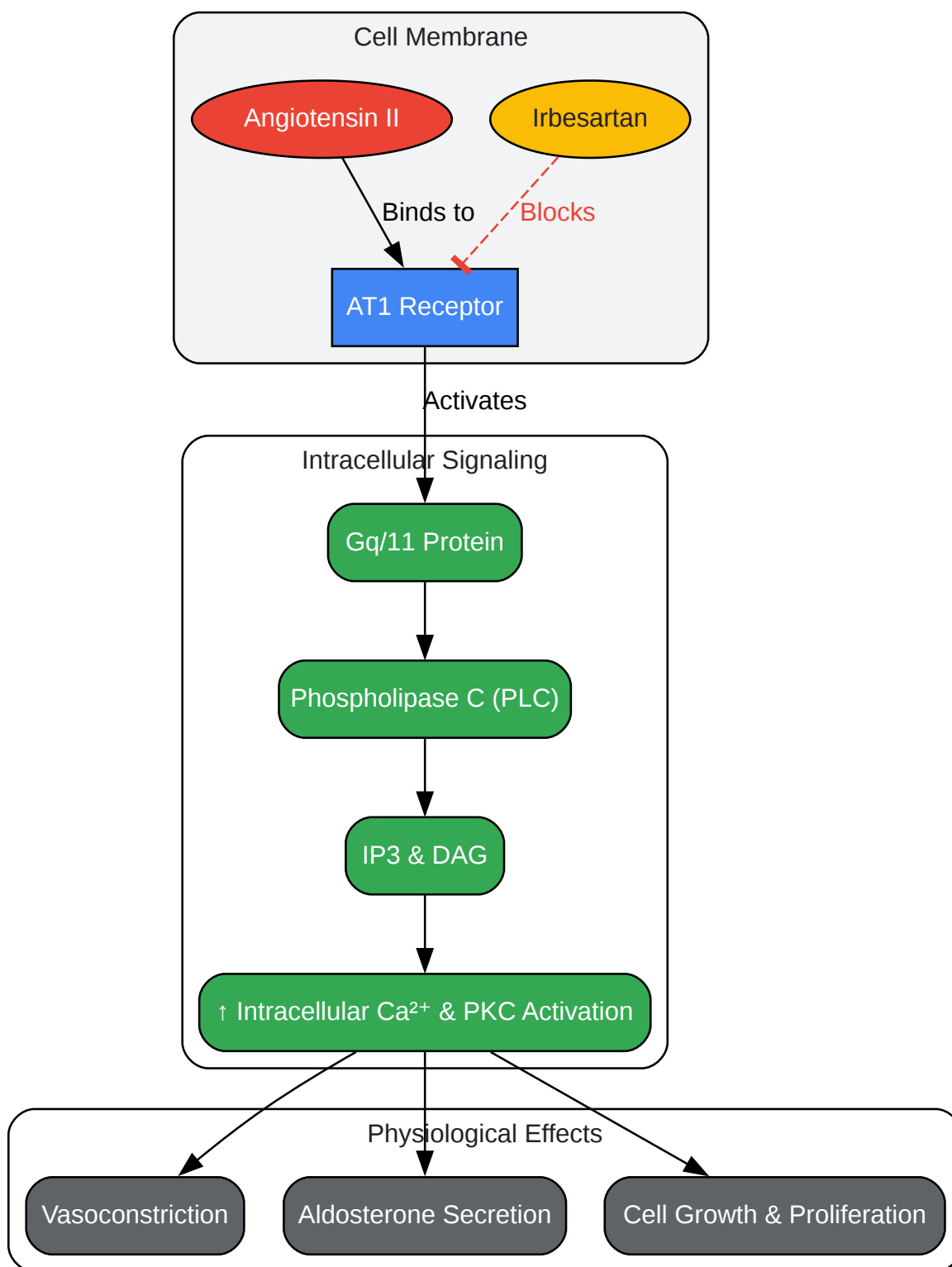
- Preparation of Stock and Working Solutions:
  - Prepare individual stock solutions of Irbesartan and Irbesartan-d4 in methanol (1 mg/mL).
  - Prepare serial dilutions of the Irbesartan stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards and quality control (QC) samples.
  - Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the Irbesartan-d4 stock solution in a 50:50 (v/v) methanol:water mixture.

- Sample Preparation (Protein Precipitation):
  - To 50  $\mu\text{L}$  of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150  $\mu\text{L}$  of the internal standard working solution prepared in acetonitrile.
  - Vortex the mixture for 1 minute to precipitate proteins.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
- LC-MS/MS Conditions:
  - LC Column: A C18 reversed-phase column (e.g., 50 mm x 4.6 mm, 5  $\mu\text{m}$ ).
  - Mobile Phase: An isocratic mobile phase of methanol and 0.2% formic acid in water (e.g., 85:15, v/v).[\[2\]](#)
  - Flow Rate: 0.70 mL/min.[\[2\]](#)
  - Injection Volume: 15  $\mu\text{L}$ .[\[14\]](#)
  - Mass Spectrometer: Operated in positive ion mode with multiple reaction monitoring (MRM).
  - MRM Transitions: Monitor the specific precursor to product ion transitions for Irbesartan and Irbesartan-d4.

#### Data Analysis:

- Quantify Irbesartan in the unknown samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard of the calibration standards.





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